molecular formula C20H27N3O4 B7084404 N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide

N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide

Cat. No.: B7084404
M. Wt: 373.4 g/mol
InChI Key: UDIDWKIYGQYNJO-UHFFFAOYSA-N
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Description

N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide: is a complex organic compound with a unique structure that includes a benzamide core, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-21-19(25)16-6-2-3-7-17(16)27-14-18(24)22-12-8-15(9-13-22)20(26)23-10-4-5-11-23/h2-3,6-7,15H,4-5,8-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIDWKIYGQYNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction, often involving the use of piperidine and appropriate catalysts.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyrrolidine derivative.

    Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine and pyrrolidine rings.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biochemical Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Industry:

    Polymer Science: The compound is utilized in the development of novel polymers with unique mechanical and thermal properties.

    Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

  • N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid

Comparison:

  • Structural Differences: While this compound contains both piperidine and pyrrolidine rings, similar compounds like dimethyl 2,6-pyridinedicarboxylate lack these features, leading to different chemical properties and reactivity.
  • Unique Properties: The presence of multiple ring structures in this compound imparts unique steric and electronic characteristics, making it suitable for specific applications that similar compounds may not be able to fulfill.

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